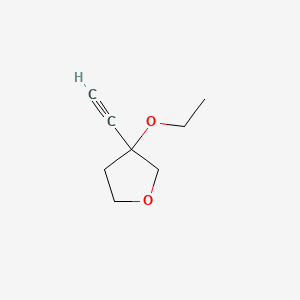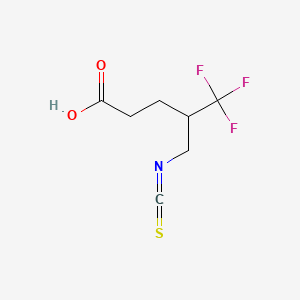
5,5,5-Trifluoro-4-(isothiocyanatomethyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,5-Trifluoro-4-(isothiocyanatomethyl)pentanoic acid is a fluorinated organic compound It is characterized by the presence of trifluoromethyl groups and an isothiocyanate functional group attached to a pentanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoro-4-(isothiocyanatomethyl)pentanoic acid typically involves the introduction of trifluoromethyl groups and the isothiocyanate functional group onto a pentanoic acid backbone. One common method involves the reaction of 5,5,5-trifluoro-4-methylpentanoic acid with thiophosgene under controlled conditions to introduce the isothiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
5,5,5-Trifluoro-4-(isothiocyanatomethyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or other derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl groups.
Wissenschaftliche Forschungsanwendungen
5,5,5-Trifluoro-4-(isothiocyanatomethyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5,5,5-Trifluoro-4-(isothiocyanatomethyl)pentanoic acid involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biomolecules. This reactivity makes it useful as a biochemical probe or in drug development, where it can target specific enzymes or proteins. The trifluoromethyl groups contribute to the compound’s stability and lipophilicity, enhancing its interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5,5-Trifluoro-4-methylpentanoic acid: Lacks the isothiocyanate group, making it less reactive in certain biochemical applications.
5,5,5-Trifluoro-4-hydroxy-pentanoic acid: Contains a hydroxyl group instead of an isothiocyanate group, leading to different reactivity and applications.
Uniqueness
5,5,5-Trifluoro-4-(isothiocyanatomethyl)pentanoic acid is unique due to the presence of both trifluoromethyl and isothiocyanate groups. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H8F3NO2S |
|---|---|
Molekulargewicht |
227.21 g/mol |
IUPAC-Name |
5,5,5-trifluoro-4-(isothiocyanatomethyl)pentanoic acid |
InChI |
InChI=1S/C7H8F3NO2S/c8-7(9,10)5(3-11-4-14)1-2-6(12)13/h5H,1-3H2,(H,12,13) |
InChI-Schlüssel |
SURUWZZXYJNEIM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)C(CN=C=S)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


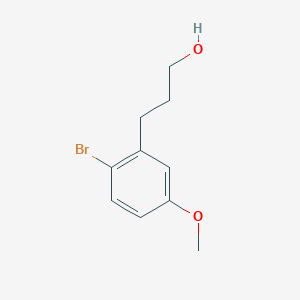
![8-Methyl-5-oxa-2,9-diazaspiro[3.5]nonane](/img/structure/B13633783.png)
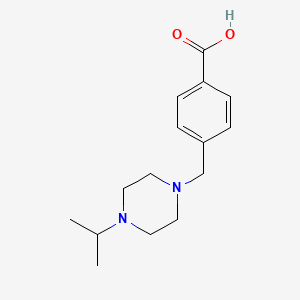
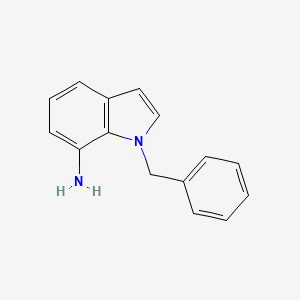

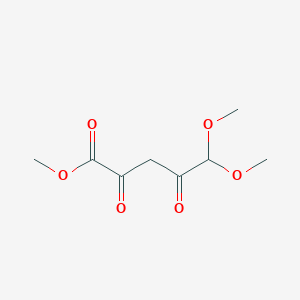
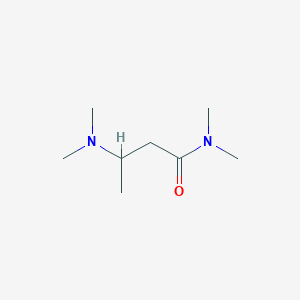

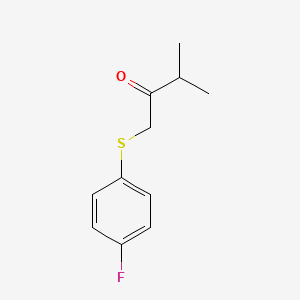
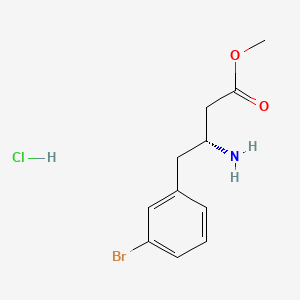
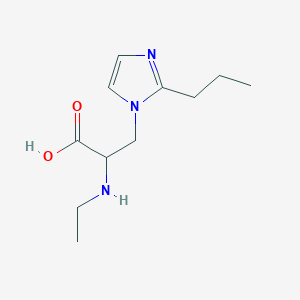
![rac-(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis](/img/structure/B13633851.png)
![3-Thia-6-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13633860.png)
